7-Keto palmitic acid

Übersicht

Beschreibung

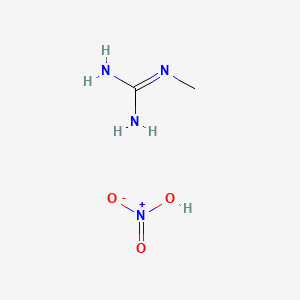

7-Keto palmitic acid, also known as 7-oxohexadecanoic acid, is a long-chain fatty acid . It is a molecular entity capable of donating a hydron to an acceptor (Bronsted base) . The formula of 7-Keto palmitic acid is C16H30O3 . It contains a total of 48 bonds, including 18 non-H bonds, 2 multiple bonds, 14 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic ketone, and 1 hydroxyl group .

Synthesis Analysis

While there is no direct information available on the synthesis of 7-Keto palmitic acid, studies on similar compounds suggest potential pathways. For instance, the synthesis of ursodeoxycholic acid involves the reduction of 7-ketolithocholic acid in double aprotic solvents and molecular simulations . Another study discusses the preparation of ursodeoxycholic acid through an electrochemical method with higher stereoselectivity and environmental friendliness .

Molecular Structure Analysis

The 7-Keto palmitic acid molecule contains a total of 48 bond(s). There are 18 non-H bond(s), 2 multiple bond(s), 14 rotatable bond(s), 2 double bond(s), 1 carboxylic acid(s) (aliphatic), 1 ketone(s) (aliphatic), and 1 hydroxyl group(s) .

Wissenschaftliche Forschungsanwendungen

1. Biosynthesis of Mycolic Acids

7-Keto palmitic acid is implicated in the biosynthesis of mycolic acids, a vital component of the cell wall of Corynebacterium diphtheriae. This process involves the Claisen-like condensation of palmitic acid to form a derivative of 2-tetradecyl-3-keto-octadecanoic acid, a precursor to mycolic acids. The study by Walker, Promé, and Lacave (1973) highlights the role of 7-keto derivatives in the formation of these complex lipids in bacteria, contributing to our understanding of bacterial cell wall biosynthesis and potential antibiotic targets (Walker, Promé, & Lacave, 1973).

2. Fatty Acid Synthesis and Metabolism

The research by Smith (1994) discusses the role of palmitic acid, a major product of the animal fatty acid synthase, in the synthesis and metabolism of fatty acids. This study provides insights into the mechanisms by which 7-keto palmitic acid and related compounds are produced and metabolized, emphasizing their significance in biological systems (Smith, 1994).

3. Acetoacetate Formation in Liver and Kidney

Brady et al. (1982) explored the metabolism of palmitic acid in liver and kidney tissues, providing evidence of pathways leading to acetoacetate formation. This research helps in understanding the role of 7-keto derivatives in metabolic processes, particularly in conditions like diabetic ketosis (Brady et al., 1982).

4. Role in Soybean Seed Oil Composition

Aghoram et al. (2006) identified a mutation in a 3-Keto-Acyl-ACP Synthase II gene that influences the palmitic acid levels in soybean seeds. Understanding the genetic control over fatty acid composition, including compounds like 7-keto palmitic acid, is crucial for agricultural and nutritional sciences (Aghoram, Wilson, Burton, & Dewey, 2006).

5. Hydrothermal Catalytic Deoxygenation

Miao et al. (2016) investigated the hydrothermal catalytic deoxygenation of palmitic acid to produce paraffin, demonstrating a promising approach for producing liquid paraffin from fatty acids. This research highlights the potential industrial applications of 7-keto palmitic acid and related compounds in renewable hydrocarbon production (Miao et al., 2016).

Eigenschaften

IUPAC Name |

7-oxohexadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O3/c1-2-3-4-5-6-7-9-12-15(17)13-10-8-11-14-16(18)19/h2-14H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGIAJAFLPDOCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

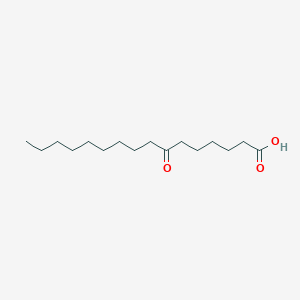

CCCCCCCCCC(=O)CCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415263 | |

| Record name | Hexadecanoic acid, 7-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54527-29-6 | |

| Record name | Hexadecanoic acid, 7-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.